C26H44FeP2

Catalog No.
S924921
CAS No.
84680-95-5
M.F
C26H44FeP2
M. Wt
474.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C26H44FeP2

CAS Number

84680-95-5

Product Name

C26H44FeP2

Molecular Formula

C26H44FeP2

Molecular Weight

474.4 g/mol

InChI

InChI=1S/2C13H22P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*7-10H,1-6H3;

InChI Key

FPLSJBJGQLJLSV-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=C[CH]1)C(C)(C)C.CC(C)(C)P(C1=CC=C[CH]1)C(C)(C)C.[Fe]

Canonical SMILES

CC(C)(C)P(C1=CC=C[CH]1)C(C)(C)C.CC(C)(C)P(C1=CC=C[CH]1)C(C)(C)C.[Fe]
  • DTBPF is synthesized from readily available precursors and is air-stable, making it attractive for research [].
  • It belongs to a class of compounds called bis(phosphino)ferrocenes, known for their ability to bind to metals and act as ligands in catalysts [].

Molecular Structure Analysis

  • DT bulky tert-butyl groups (C(CH3)3) surround the central iron atom, giving DTBPF a sterically hindered structure []. This steric hindrance can influence its reactivity in catalysis [].
  • The molecule adopts a sandwich structure, similar to ferrocene. Two cyclopentadienyl rings (C5H5) flank the iron atom, and the phosphino groups (P(C(CH3)3)2) attach to the iron through the phosphorus atoms [].

Chemical Reactions Analysis

  • Synthesis: DTBPF can be prepared by reacting bis(1,1-dimethylethyl)phosphine (P(C(CH3)3)2) with ferrocene under specific conditions [].
Fe(C5H5)2 + 2P(C(CH3)3)2 -> C26H44FeP2 + other products
  • DTBPF is valuable as a precursor for other functionalized phosphino ligands used in homogeneous catalysis []. Homogeneous catalysis involves a catalyst in the same phase as the reactants.

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility for DTBPF is not readily available in scientific literature.
  • Organometallic compounds like DTBPF can be air-stable or air-sensitive. Research suggests DTBPF is air-stable [].

DTBPF itself is not widely studied for its biological activity. However, its role as a ligand is crucial in designing catalysts for various organic transformations []. In homogeneous catalysis, DTBPF binds to a metal center, altering its electronic properties and influencing its reactivity towards specific substrates. The steric bulk of the tert-butyl groups can also affect the reaction pathway by controlling the access of reactants to the metal center [].

  • Although detailed safety data is not always publicly available for research chemicals, organometallic compounds can pose hazards. They may be flammable, air-sensitive, or toxic [].
  • It is advisable to always consult the Safety Data Sheet (SDS) for a specific compound before handling it in a laboratory.

Properties of DTBPF relevant to scientific research

  • Electron donor: DTBPF is a bulky, electron-donating ligand. This means it donates electrons to the central metal atom in a complex, influencing its reactivity. Source: Ereztech:
  • Steric hindrance: The bulky tert-butyl groups on the phosphorous atoms create steric hindrance around the metal center. This can affect the size and shape of the molecule, and influence how it interacts with other molecules. Source: Royal Society of Chemistry:

Applications of DTBPF in scientific research

DTBPF is used as a ligand in research on various types of catalysts, including:

  • Homogeneous catalysis: DTBPF can be used as a ligand in homogeneous catalysts, where the catalyst and reactants are in the same phase (often a liquid). These catalysts are used in a variety of organic reactions, such as hydrogenation and hydroformylation. Source: ScienceDirect:
  • Cross-coupling reactions: DTBPF can be used as a ligand in catalysts for cross-coupling reactions, which are important for forming carbon-carbon bonds. Source: American Chemical Society:

Dates

Modify: 2023-08-16

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